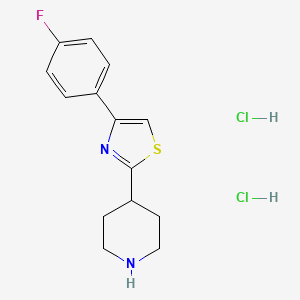

4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

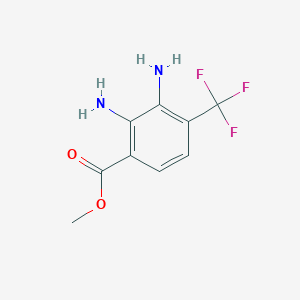

The compound “4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride” is a complex organic molecule. It contains a fluorophenyl group, a piperidine ring, and a thiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the formation of the thiazole ring. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and thiazole rings suggests that this compound would have a cyclic structure. The fluorophenyl group would likely be attached to one of these rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The piperidine ring could undergo reactions typical of amines, such as protonation or alkylation. The thiazole ring could participate in reactions typical of heterocycles, such as electrophilic substitution. The fluorophenyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase the compound’s electronegativity and polarity. The piperidine and thiazole rings could contribute to the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

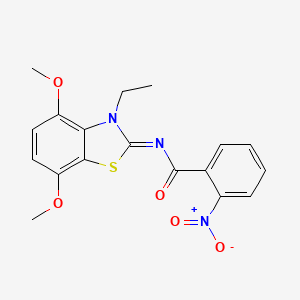

Psychotropic Agents and Neuroleptic Activity

Research has demonstrated the synthesis of neuroleptic compounds related to 4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole, highlighting their potential in addressing neurological disorders. For instance, derivatives of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones, including those substituted with benzimidazole, benzotriazole, or quinoxaline, have shown comparable neuroleptic activities to haloperidol, with certain compounds exhibiting potent neuroleptic activity with reduced extrapyramidal side effects (Sato et al., 1978).

Antifungal Activities

Compounds derived from 4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole have been found to possess significant antifungal activities. Specifically, derivatives synthesized for targeting phytopathogenic fungi have shown excellent fungicidal activities against Phytophthora capsici, suggesting their application in agricultural disease management (Nam et al., 2012).

Structural Characterization and Crystallography

The structural characterization of isostructural compounds containing the 4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole scaffold has been achieved through crystallization and single-crystal diffraction studies. These investigations provide insights into the molecular conformation and potential applications in material science (Kariuki et al., 2021).

Metabolism and Pharmacokinetics

Research on compounds related to 4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole has explored their metabolism and pharmacokinetics, particularly in the context of developing novel orexin receptor antagonists for insomnia treatment. Such studies are crucial for understanding the metabolic pathways and potential therapeutic applications of these compounds (Renzulli et al., 2011).

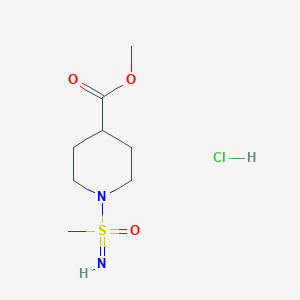

Antimicrobial and Antituberculosis Activity

The antimicrobial and antituberculosis activities of thiazole-aminopiperidine hybrid analogues, including those with the 4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole core, have been investigated, revealing their potential in combating bacterial infections and tuberculosis. This research contributes to the ongoing search for new and effective antimicrobial agents (Jeankumar et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2S.2ClH/c15-12-3-1-10(2-4-12)13-9-18-14(17-13)11-5-7-16-8-6-11;;/h1-4,9,11,16H,5-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIAJJSJAOOWCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=CS2)C3=CC=C(C=C3)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2638624.png)

![N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2638625.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2638627.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2638628.png)

![2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2638640.png)

![[3-Cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-oxopropyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2638641.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2638642.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2638643.png)